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Compound of Interest

Compound Name: BM-1197

Cat. No.: B12422564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical toxicity and

efficacy profile of BM-1197, a potent dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-

xL. The information is compiled from foundational studies to assist researchers and drug

development professionals in understanding the compound's mechanism of action, its

therapeutic potential, and key safety considerations.

Executive Summary
BM-1197 is a small molecule inhibitor designed to target Bcl-2 and Bcl-xL with high affinity,

thereby inducing apoptosis in cancer cells dependent on these proteins for survival.[1][2]

Preclinical investigations have demonstrated its potent anti-tumor activity in various cancer

models, particularly in small cell lung cancer (SCLC) and malignant lymphomas.[1][3][4] The

primary on-target toxicity identified is thrombocytopenia, a reduction in platelet count, which is a

known consequence of Bcl-xL inhibition.[1][5][6] This effect has been observed to be transient

and reversible in animal models.[1] This guide summarizes the key quantitative data, details

the experimental protocols used in these initial studies, and provides visual representations of

the compound's mechanism and experimental workflows.

Quantitative Toxicity and Efficacy Data
The following tables summarize the key in vitro and in vivo data from initial investigations into

BM-1197.
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In Vitro Cytotoxicity
BM-1197 has shown potent growth-inhibitory activity against a range of cancer cell lines. The

half-maximal inhibitory concentration (IC50) values are presented below.

Cell Line Cancer Type
IC50 (nM) of BM-
1197

Treatment Duration

H146
Small Cell Lung

Cancer
<100 Not Specified

H1963
Small Cell Lung

Cancer
<100 Not Specified

Other SCLC Lines (5)
Small Cell Lung

Cancer
3-82 Not Specified

Moderately Sensitive

SCLC Lines (3)

Small Cell Lung

Cancer
~600 Not Specified

Weakly Sensitive

SCLC Lines (2)

Small Cell Lung

Cancer
>2000 Not Specified

OCI-Ly8 Malignant Lymphoma
Not Specified (Potent

Growth Inhibition)
Not Specified

SW620 Colorectal Cancer 0.07-1.10 µM 72 hours

SW480 Colorectal Cancer 0.07-1.10 µM 72 hours

Data compiled from multiple sources.[1][7]

In Vivo Efficacy in Xenograft Models
BM-1197 has demonstrated significant anti-tumor effects in mouse xenograft models.
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Xenograft Model Cancer Type Dosing Regimen Outcome

H146
Small Cell Lung

Cancer

10 mg/kg, IV, daily (5

days/week for 2

weeks)

Rapid and complete

tumor regression in

100% of mice.[1]

H1963
Small Cell Lung

Cancer

10 mg/kg, IV, daily (5

days/week for 2

weeks)

Complete and long-

term tumor

regression.[1]

OCI-Ly8 Malignant Lymphoma
10 mg/kg, IV, daily for

12 consecutive days

Significant tumor

growth inhibition

(58.36%).

In Vivo Toxicity Profile
The primary toxicity observed in preclinical studies is on-target thrombocytopenia.

Animal Model Dosing Toxicity Observed Reversibility

Mice 15 mg/kg, IV

Transit platelet

reduction

(Thrombocytopenia).

[1]

Reversible.[1]

Experimental Protocols
This section details the methodologies for key experiments cited in the initial investigations of

BM-1197.

Cell Viability and Cytotoxicity Assays (WST-1 Assay)
The WST-1 assay is a colorimetric method used to quantify cell viability and proliferation.

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by

mitochondrial dehydrogenases in metabolically active cells. The amount of formazan dye

formed is directly proportional to the number of viable cells.
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Protocol:

Seed cells in a 96-well plate at a density of 0.1 to 5 x 10^4 cells/well and incubate under

standard conditions (37°C, 5% CO2).[8]

After cell attachment, treat with varying concentrations of BM-1197 or vehicle control.

Incubate for the desired period (e.g., 48-72 hours).[9][10]

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[9][10]

Shake the plate for 1 minute.

Measure the absorbance of the samples at approximately 440-450 nm using a microplate

reader. The reference wavelength should be greater than 600 nm.[9][10]

Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection (Annexin V Staining)
Annexin V staining is used to detect apoptosis by identifying the externalization of

phosphatidylserine (PS) on the cell membrane.

Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity

for PS. When conjugated to a fluorochrome, it can identify apoptotic cells via flow cytometry.

Propidium Iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin

V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).[11]

Protocol:

Harvest both adherent and suspension cells and wash with cold 1X PBS.

Centrifuge at 300-600 x g for 5-7 minutes and discard the supernatant.[12][13]

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

[12]

Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[12]
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Incubate for 10-20 minutes at room temperature in the dark.[12][14]

Add 400 µL of 1X Binding Buffer to each tube.[14]

Add 5 µL of Propidium Iodide or a similar viability dye.[12]

Analyze the samples by flow cytometry within one hour.[14]

Protein-Protein Interaction Analysis
(Immunoprecipitation)
Immunoprecipitation (IP) is used to assess the disruption of protein complexes, such as the

interaction between Bcl-2/Bcl-xL and pro-apoptotic proteins.

Principle: An antibody specific to a target protein is used to pull down the protein and its

binding partners from a cell lysate. The resulting immune complexes are then analyzed by

Western blotting.

Protocol:

Treat cells with BM-1197 or vehicle control for the specified time.

Lyse the cells in a suitable buffer (e.g., CHAPS lysis buffer) to preserve protein-protein

interactions.[1]

Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

Incubate the pre-cleared lysate with a primary antibody specific to the protein of interest

(e.g., Bcl-xL, Bcl-2) overnight at 4°C with gentle rocking.

Add protein A/G agarose or magnetic beads to capture the antibody-protein complexes

and incubate for 1-3 hours at 4°C.

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

Elute the protein complexes from the beads by boiling in SDS sample buffer.
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Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against

the expected interacting proteins (e.g., Bim, Puma, Bak).[3]

In Vivo Xenograft Studies
Patient-derived or cell line-derived xenograft models in immunodeficient mice are used to

evaluate the anti-tumor efficacy and systemic toxicity of BM-1197.

Principle: Human cancer cells or tumor fragments are implanted subcutaneously or

orthotopically into immunodeficient mice. Tumor growth is monitored over time in response to

treatment.[15][16]

Protocol:

Implant human cancer cells (e.g., SCLC cell lines H146, H1963) subcutaneously into the

flanks of 6-8 week old immunodeficient mice (e.g., SCID or nude mice).[15][17]

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[15]

Randomize mice into treatment and control groups.

Administer BM-1197 via the desired route (e.g., intravenous injection) according to the

specified dosing schedule.[1]

Measure tumor volume with calipers 2-3 times per week.

Monitor animal body weight and overall health to assess toxicity.[18]

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Visualizations
Signaling Pathway of BM-1197-Induced Apoptosis
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Caption: BM-1197 inhibits Bcl-2/Bcl-xL, leading to apoptosis.
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Experimental Workflow for In Vitro Apoptosis Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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